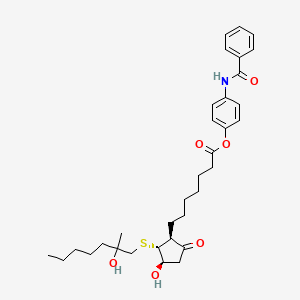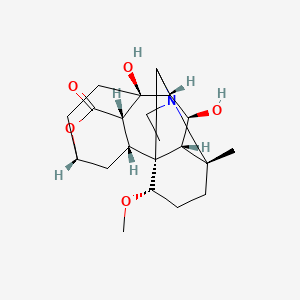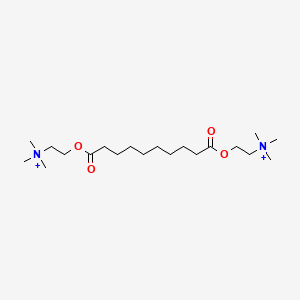
1,3,5-トリアジナン-2,4-ジオン
概要
説明
1,3,5-Triazinane-2,4-dione, also known as 1,3,5-Triazinane-2,4-dione, is a useful research compound. Its molecular formula is C3H5N3O2 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazinane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazinane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazinane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光学材料の合成
1,3,5-トリアジナン-2,4-ジオン誘導体、特にチオイソシアヌレートは、その電子構造と線形光学特性について合成され、研究されています {svg_1}. これらの化合物は、吸収帯の赤色シフトと蛍光の効率的な消光を示し、光学材料の潜在的な候補となっています。
結晶学と構造解析
この化合物は、結晶学的分析のために、1,4-ジアザビシクロ[2.2.2]オクタンなどの他の分子との付加体を形成するために使用されてきました {svg_2}. これにより、分子構造と相互作用を理解することができ、これは新しい材料の開発にとって重要です。
複合材料特性の向上
これは、ポリ乳酸/亜麻複合材料の合成における架橋剤として役立ちます。 この用途は、ガンマ線照射などの条件下でのこれらの材料の特性と性能を向上させることを目的としています {svg_3}.
柔軟なイオンゲルの合成
1,3,5-トリアジナン-2,4-ジオンは、優れた機械的特性を持つ柔軟なイオンゲルの合成においてモノマーとして使用されます。 これは、in situチオール-エン光重合プロセスによって達成されます {svg_4}.
キラル固定相
1,3,5-トリアジナン-2,4-ジオンの誘導体は、キラル固定相として使用されます。 これらは、特にNMR分光法によるエナンチオマー過剰の決定と円偏光二色性による絶対配置の決定のために、キラル溶媒和剤として使用されます {svg_5}.
窒素含有複素環式化合物の合成
この化合物は、さまざまな窒素含有複素環骨格の構築において重要な合成子です。 この分野におけるその有用性は、複雑な有機化合物の合成に大きな注目を集めています {svg_6}.
Safety and Hazards
作用機序
Target of Action
Related compounds such as 1,3,5-triazine derivatives have been shown to inhibit dipeptidyl peptidase-4 , suggesting potential enzymatic targets for 1,3,5-Triazinane-2,4-dione.
Mode of Action
Its synthesis involves base-promoted fragmentation followed by cyclization . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond fragmentation and cyclization.
Biochemical Pathways
Related 1,3,5-triazine derivatives have been shown to affect various biological pathways, including those involved in cancer and microbial infections .
Result of Action
The synthesis of this compound results in moderate yields of nonsymmetric heterocycle derivatives with an asymmetric (racemic) center and various ring sizes . This suggests that the compound might induce similar structural changes in its targets.
Action Environment
The synthesis of this compound involves reactions at temperatures ranging from -78°c to 25°c , suggesting that temperature could potentially influence its activity.
特性
IUPAC Name |
1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXKURWTLWPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181516 | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27032-78-6 | |
| Record name | 2,4-Dioxohexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27032-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxohexahydrotriazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27032-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioxohexahydrotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZADIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to produce 1,3,5-triazinane-2,4-dione derivatives?
A1: Several synthetic strategies have been explored for 1,3,5-triazinane-2,4-dione derivatives. One approach involves the base-promoted fragmentation and cyclization of saturated ring-fused urazoles. [] This method allows for the incorporation of various substituents and the creation of diverse bicyclic systems. Another method utilizes the reaction of 1,3,5-trimethylbiuret or 1,3-dimethylurea with chloroform at high temperatures, leading to the formation of 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and other related compounds. [] Electrochemical synthesis using electrogenerated cyanomethyl base has also been reported as a mild and efficient method for producing 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives from thiourea derivatives and isocyanates. []
Q2: Have any specific crystalline forms of 1,3,5-triazinane-2,4-dione derivatives been characterized?
A2: Yes, research has identified a novel crystalline form of 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione, designated as crystalline form A. [, , ] This form exhibits distinct properties and has been investigated for its potential use in plant protection formulations. [, ]
Q3: Has computational chemistry been employed to study 1,3,5-triazinane-2,4-dione derivatives?
A4: Theoretical studies have been conducted on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione to investigate its tautomerization behavior. [] These computational studies provide insights into the electronic structure and properties of this compound, contributing to a deeper understanding of its reactivity and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)






![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)

![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)


